molecular formula C17H15N3O B6577670 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209363-08-5

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No. B6577670
CAS RN: 1209363-08-5
M. Wt: 277.32 g/mol
InChI Key: VWXAAMOAOAFOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is likely a synthetic organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole rings are found in various biologically active compounds and are a focus of many synthetic organic chemists .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrazole compounds are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrazole ring attached to a phenyl group via a nitrogen atom. The phenyl group would be substituted with a benzamide group at the 2-position .

Scientific Research Applications

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research. It has been used in studies of the metabolism of drugs, as an inhibitor of cytochrome P450 enzymes, and as a tool for modulating cell signaling pathways. It has also been used in the development of new drugs, as well as in the study of the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide in lab experiments has a number of advantages. It is a small molecule, making it easy to work with and store. It is also relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to its use. It is not very soluble in water, making it difficult to dissolve in solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects.

Future Directions

There are a number of potential future directions for the use of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide. It could be used in the development of new drugs, as well as in the study of drug metabolism. It could also be used to modulate cell signaling pathways, as well as to study the structure and function of proteins. Additionally, it could be used to study the effects of environmental toxins on human health, as well as to study the effects of aging on the body. Finally, this compound could be used to study the effects of drugs on the brain, as well as to study the effects of drugs on the immune system.

Synthesis Methods

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid and 2-bromo-N-methylbenzamide in the presence of a base. This reaction yields a mixture of this compound and its isomeric form, 2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide. The product can then be purified by column chromatography or recrystallization.

properties

IUPAC Name

2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-4-2-3-5-15(12)17(21)19-14-8-6-13(7-9-14)16-10-11-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAAMOAOAFOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.